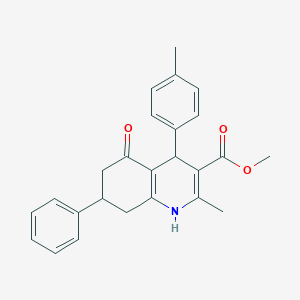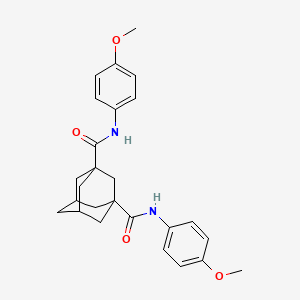![molecular formula C23H24N4O B4974231 N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B4974231.png)
N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine, also known as BPIP, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. BPIP is a piperazine derivative that has been shown to have significant inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.
Aplicaciones Científicas De Investigación
N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and depression. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine and butyrylcholine, respectively. Inhibition of these enzymes can lead to an increase in the levels of acetylcholine and butyrylcholine in the brain, which can improve cognitive function and memory.
Mecanismo De Acción
N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The inhibition of these enzymes can lead to an increase in the levels of acetylcholine, butyrylcholine, and monoamines, respectively, in the brain. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects
N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to have significant effects on the central nervous system. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has also been shown to have antidepressant-like effects in animal models of depression. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine is its high selectivity and potency against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has also been shown to have good bioavailability and pharmacokinetic properties. One limitation of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine is its potential toxicity at high doses. Further studies are needed to determine the optimal dose and duration of treatment for N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine.
Direcciones Futuras
For research on N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine include the development of more potent and selective inhibitors, the optimization of the synthesis method, and the evaluation of the therapeutic potential of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine in various diseases. Further studies are also needed to determine the optimal dose and duration of treatment for N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine and to evaluate its potential side effects.
Métodos De Síntesis
The synthesis of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine involves the condensation of 4-(2-pyridinyl)-1-piperazine with 3-(benzyloxy)benzaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product. The yield of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Propiedades
IUPAC Name |
1-(3-phenylmethoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-2-7-20(8-3-1)19-28-22-10-6-9-21(17-22)18-25-27-15-13-26(14-16-27)23-11-4-5-12-24-23/h1-12,17-18H,13-16,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWSOZFLRHWWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzyloxy)phenyl]-N-[4-(pyridin-2-YL)piperazin-1-YL]methanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B4974152.png)
![(4-bromophenyl)[3-ethyl-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B4974157.png)

![N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4974182.png)

![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4974194.png)

![methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B4974200.png)
![N-(4-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974213.png)
![N-(2,4-dichlorophenyl)-N'-[3-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B4974216.png)
![N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B4974221.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4974224.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B4974249.png)
![2-(2-fluorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4974255.png)